4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-Ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are often used as pharmacophores in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base to form the intermediate 4-fluoro-N-ethylcarbamate. This intermediate is then reacted with piperazine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring.
Reduction: Reduction reactions can also occur, particularly at the carboxamide group.
Substitution: The aromatic fluorine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to various pharmacological effects, including potential therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
- 4-(2-fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
- 4-ethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
Comparison: 4-Ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and efficacies at various molecular targets, making it a valuable compound for further research.
Properties
IUPAC Name |
4-ethyl-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNSYTTYGKNPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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